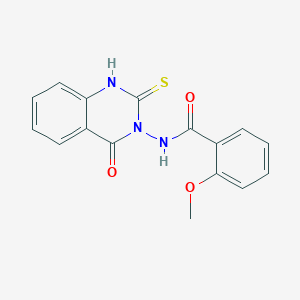

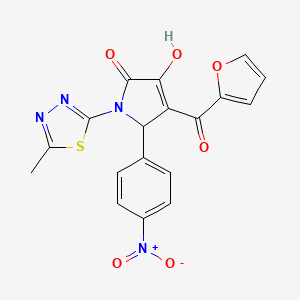

2-methoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-methoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” is a chemical compound that belongs to the class of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides . These compounds are important building blocks in the design of combinatorial libraries of rhodanine derivatives . Some of these compounds were found to exhibit various biological activities .

Synthesis Analysis

The compound was synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . Water was found to be the optimal reaction medium . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using 1H NMR spectroscopy. The 1H NMR spectrum of the compound shows signals at δ, ppm: 4.28–4.66 m (2H, CH2), 6.98–7.33 m (2H, C6H4), 7.51–7.72 m (1H, C6H4), 7.83 d.d (1H, C6H4, J = 7.7, 1.8 Hz), 10.74 s (1H, NH) .Chemical Reactions Analysis

The synthesis of the compound involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This reaction is part of the green chemistry principles, which aim to minimize or avoid the use of hazardous chemicals and solvents .Physical And Chemical Properties Analysis

The compound has a melting point of 182–183°C . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Anti-Inflammatory Activity

The 4(3H)-quinazolinone ring system, to which Oprea1_090789 belongs, has been associated with diverse biological activities . Some derivatives of 4(3H)-quinazolinone have demonstrated potent anti-inflammatory properties. Specifically, Oprea1_090789 has been evaluated as a COX-2 inhibitor, a crucial enzyme involved in inflammation. The presence of a para-sulfonamide or para-sulfonylmethane substituent enhances COX-2 selectivity and inhibitory potency . Researchers have explored its potential as an anti-inflammatory agent due to its favorable activity profile.

COX-2 Inhibition

Oprea1_090789’s molecular docking studies suggest that a 2,3-disubstituted-4(3H)-quinazolinone with a p-benzenesulfonamide moiety at C-2 and a phenyl ring at N-3 could exhibit potent COX-2 inhibitory activity . This property makes it a promising candidate for further investigation in the context of inflammatory disorders.

Selective COX-2 Inhibitors

The one-pot reaction sequence of chlorosulfonation-amidation has been employed for synthesizing sulfonamide-substituted diarylheterocycles, including COX-2 inhibitors . Oprea1_090789’s synthesis involves chlorosulfonation-amidation of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone. This class of compounds has shown promise as selective COX-2 inhibitors .

Chemical Synthesis and Structure Confirmation

Oprea1_090789 is synthesized by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas. Its structure has been confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data .

Other Biological Activities

While COX-2 inhibition is a prominent application, further investigations are warranted to explore other potential biological activities associated with Oprea1_090789. Its unique chemical scaffold may offer additional therapeutic opportunities.

Propriétés

IUPAC Name |

2-methoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-22-13-9-5-3-7-11(13)14(20)18-19-15(21)10-6-2-4-8-12(10)17-16(19)23/h2-9H,1H3,(H,17,23)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDVDPKUAYCXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid](/img/structure/B2806014.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2806015.png)

![5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2806016.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2806020.png)

![N-[3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butyl]prop-2-enamide](/img/structure/B2806024.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide](/img/structure/B2806025.png)

![7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2806029.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2806030.png)